molecular formula C16H13F6N B14065197 (6,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine

(6,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine

Cat. No.: B14065197
M. Wt: 333.27 g/mol
InChI Key: CQDPZOXTGWJKCV-UHFFFAOYSA-N
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Description

(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, along with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine typically involves the reaction of biphenyl derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran as a solvent and tetramethylethylenediamine as a catalyst. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane
  • (2-(2,4,6-triisopropylphenyl)indenyl)-bis(3,5-bistrifluoromethylphenyl)phosphine
  • Ethyldiphenylphosphine

Uniqueness

(6,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is unique due to its specific combination of trifluoromethyl and dimethylamine groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C16H13F6N/c1-23(2)13-8-4-7-12(16(20,21)22)14(13)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3

InChI Key

CQDPZOXTGWJKCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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